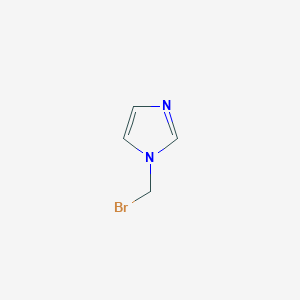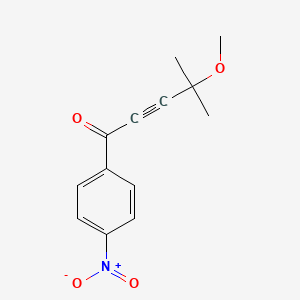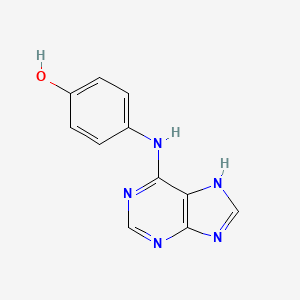
4-(7H-purin-6-ylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of purines and is known for its promising results in various fields, including cancer research, neurological disorders, and inflammation.
Méthodes De Préparation
The synthesis of 4-(7H-purin-6-ylamino)phenol typically involves a sequence of reactions starting from 6-chloro-purine. The process includes chlorination, displacement, and acetylation, followed by purification using column chromatography. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4-(7H-purin-6-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where nucleophiles replace substituents on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like DMSO or DMF, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(7H-purin-6-ylamino)phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic effects in treating cancer, neurological disorders, and inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(7H-purin-6-ylamino)phenol involves its interaction with specific molecular targets and pathways. It acts on purine receptors and enzymes, influencing cellular signaling and metabolic processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and responses .
Comparaison Avec Des Composés Similaires
4-(7H-purin-6-ylamino)phenol can be compared with other purine analogs, such as:
- 6-chloropurine
- 2-aminopurine
- 8-azaguanine
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern and the resulting effects on its chemical and biological properties .
Propriétés
Numéro CAS |
500282-26-8 |
|---|---|
Formule moléculaire |
C11H9N5O |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
4-(7H-purin-6-ylamino)phenol |
InChI |
InChI=1S/C11H9N5O/c17-8-3-1-7(2-4-8)16-11-9-10(13-5-12-9)14-6-15-11/h1-6,17H,(H2,12,13,14,15,16) |
Clé InChI |
SNCPSFNAPIKEIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


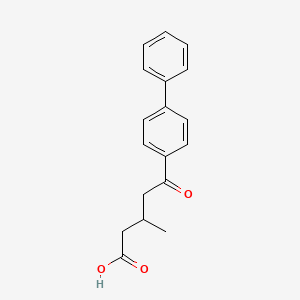
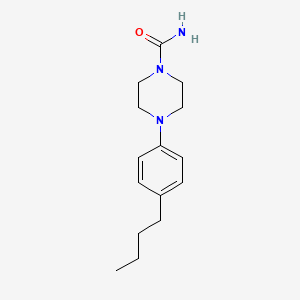
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
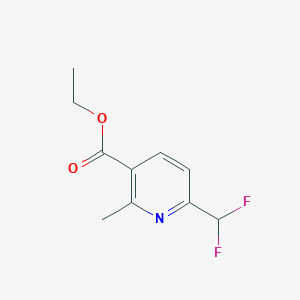
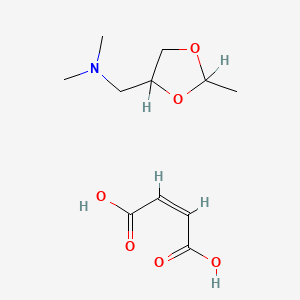
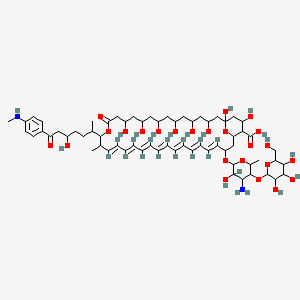
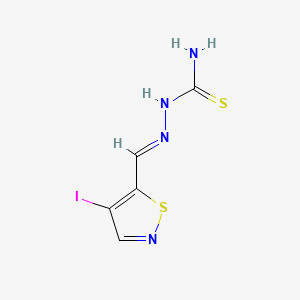
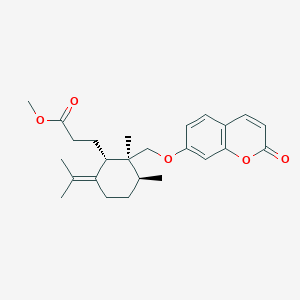
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
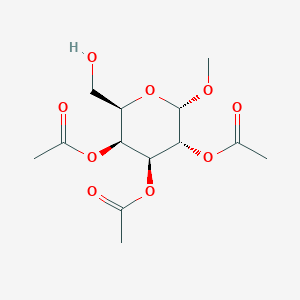
silane](/img/structure/B14142436.png)
